2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This genuinely untested compound features zero prior bioactivity annotations, enabling unbiased target-agnostic phenotypic screening and reliable virtual screening calibration. Its well-defined computed properties (XLogP3=3.4, TPSA=74.9 Ų, MW=406.9) position it as a 'neutral' scaffold comparator against known actives. The benzenesulfonyl piperidine acetamide core supports modular parallel synthesis and library expansion; the 4-chlorobenzyl handle permits further functionalization. Exclusively for non-human research use.

Molecular Formula C20H23ClN2O3S
Molecular Weight 406.93
CAS No. 1021117-71-4
Cat. No. B2951652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide
CAS1021117-71-4
Molecular FormulaC20H23ClN2O3S
Molecular Weight406.93
Structural Identifiers
SMILESC1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H23ClN2O3S/c21-17-11-9-16(10-12-17)15-22-20(24)14-18-6-4-5-13-23(18)27(25,26)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,22,24)
InChIKeyXAOOEKJDZNLPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1021117-71-4: Structural Identity and Physicochemical Baseline for a Benzenesulfonyl-Piperidine Acetamide Screening Compound


2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide (CAS 1021117-71-4, PubChem CID 44015429) is a fully synthetic small molecule (MW 406.9 g/mol, formula C₂₀H₂₃ClN₂O₃S) belonging to the N-sulfonyl piperidine acetamide class [1]. Its structure features a piperidine ring N-substituted with an unsubstituted benzenesulfonyl group and a 4-chlorobenzyl acetamide side chain attached at the piperidine 2-position. The ZINC database (ZINC000005099750) records this compound as having no annotated bioactivity in any catalog and no known activity in ChEMBL 20 [2]. It is commercially listed by specialty chemical suppliers exclusively for non-human research use .

Why 1021117-71-4 Cannot Be Assumed Interchangeable with Other Benzenesulfonyl Piperidine Acetamides


Within the N-sulfonyl piperidine acetamide series, small structural perturbations produce large differences in biological profile. The regioisomeric attachment point of the acetamide side chain (piperidine 2-yl vs. 3-yl vs. 4-yl) controls the three-dimensional presentation of the pharmacophore, directly impacting target recognition [1]. Published data for the closest scaffold analogs demonstrate that even a single halogen-position change on the benzyl ring (e.g., 4-Cl vs. 2-Cl) can alter enzyme inhibition potency by orders of magnitude [2]. Furthermore, the unsubstituted benzenesulfonyl group in 1021117-71-4 confers different electronic and steric properties compared to analogs bearing 4-chloro-, 4-methoxy-, or 3,4-difluoro-benzenesulfonyl substituents. Without target-specific activity data for 1021117-71-4 itself, no assumption of functional equivalence to any structurally related compound is scientifically justified.

Quantitative Evidence Assessment for 1021117-71-4: Documented Physicochemical Properties and Absence of Bioactivity Data


Lipophilicity Differentiation: XLogP3 of 1021117-71-4 vs. Closest Scaffold Analogs

The computed partition coefficient (XLogP3) of 1021117-71-4 is 3.4, placing it in the moderately lipophilic range optimal for blood-brain barrier penetration and oral absorption according to Lipinski guidelines [1]. This value is higher than that of the 4-methoxybenzyl analog (estimated XLogP3 ≈ 2.8 due to the polar methoxy oxygen) and lower than that of the 2,4-dimethylphenyl analog (estimated XLogP3 ≈ 3.8 due to additional methyl groups). The 4-chlorobenzyl substituent in 1021117-71-4 thus occupies a distinct lipophilicity window that may translate into differential membrane permeability and non-specific protein binding compared to close congeners.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Comparison: 1021117-71-4 vs. Benzenesulfonyl Piperidine Acetamide Library Members

1021117-71-4 has a computed topological polar surface area (TPSA) of 74.9 Ų [1]. This value falls within the favorable range for oral absorption (<140 Ų) and is close to the threshold commonly associated with CNS penetration (<90 Ų). The TPSA is determined primarily by the sulfonamide (SO₂N) and acetamide (CONH) functional groups, which are common to the scaffold. However, the 4-chlorobenzyl substituent does not add additional polar atoms beyond those already present in the core, meaning TPSA differentiation from non-halogenated analogs (e.g., N-benzyl derivative, also ~74.9 Ų) is negligible. The key differentiation is from analogs bearing additional polar substituents (e.g., methoxy, hydroxyl, carboxylate) on the benzyl or phenyl rings, which increase TPSA and reduce predicted membrane permeability.

TPSA Membrane permeability CNS drug-likeness

Rotatable Bond Count and Conformational Flexibility: 1021117-71-4 vs. Constrained Analogs

1021117-71-4 possesses 6 rotatable bonds (computed by Cactvs 3.4.6.11) [1], reflecting the flexible ethylene linker between the piperidine ring and the acetamide carbonyl, plus the freely rotating benzenesulfonyl group and the 4-chlorobenzyl group. This degree of conformational freedom is moderate for the scaffold class. More constrained analogs (e.g., those incorporating a benzothiazole or benzoxazole in place of the benzyl group) typically have 3–4 rotatable bonds, while fully extended analogs with additional methylene spacers can have 8–10. The 6 rotatable bonds in 1021117-71-4 represent an intermediate conformational entropy penalty upon binding, which may be advantageous for induced-fit recognition mechanisms but disadvantageous for rigid binding-site complementarity.

Conformational flexibility Ligand efficiency Entropic penalty

Bioactivity Data Status: Zero Reported Target Engagement for 1021117-71-4 vs. Data-Rich Scaffold Analogs

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature identified zero quantitative target-engagement data (IC₅₀, Kᵢ, Kd, EC₅₀, % inhibition at any concentration) for 1021117-71-4 [1][2]. This is in contrast to structurally related compounds within the same scaffold family, several of which have been profiled: for example, 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-dimethylphenyl)acetamide (CAS 1021041-04-2) reportedly exhibits an IC₅₀ of 1.2 µM against an unspecified target [3]; N-substituted benzenesulfonyl piperidine acetamides as a class have shown activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes in published studies [4]. The complete absence of activity data for 1021117-71-4 means that no evidence-based claim about its biological potency, selectivity, or target profile can be made.

Bioactivity gap Screening library Target engagement

Hydrogen Bond Donor/Acceptor Profile: 1021117-71-4 Has a Single H-Bond Donor, Limiting Polar Interactions Relative to Multi-Donor Analogs

1021117-71-4 contains exactly 1 hydrogen bond donor (the acetamide N–H) and 4 hydrogen bond acceptors (two sulfonamide oxygens and one acetamide carbonyl oxygen; the piperidine nitrogen is sulfonylated and non-basic) [1]. This HBD/HBA profile (1/4) is characteristic of the N-sulfonyl piperidine acetamide scaffold but differentiates 1021117-71-4 from analogs with additional donor groups: for example, the 4-hydroxybenzyl analog would have 2 HBD, and the 4-aminobenzyl analog would have 3 HBD. The single HBD limits the compound's capacity for directional hydrogen-bonding interactions with biological targets, which may reduce binding affinity but also reduce off-target promiscuity arising from non-specific polar interactions.

Hydrogen bonding Solubility Crystal engineering

Evidence-Based Application Scenarios for 1021117-71-4 Given Current Data Limitations


Chemical Probe Feasibility Assessment: 1021117-71-4 Is Not Suitable as a Characterized Chemical Probe

Chemical probe criteria established by the Structural Genomics Consortium and the NIH require well-characterized potency (typically IC₅₀ or Kd <100 nM), demonstrated selectivity against related targets, and confirmed cellular target engagement [1]. With zero bioactivity data, an undefined target profile, and no selectivity data, 1021117-71-4 fails every established chemical probe quality criterion. Procurement for chemical probe applications is not supported by any current evidence.

Virtual Screening and Computational Docking: Use as a Conformational and Physicochemical Reference Molecule

The well-defined computed properties of 1021117-71-4 (XLogP3 = 3.4, TPSA = 74.9 Ų, MW = 406.9, 6 rotatable bonds, 1 HBD, 4 HBA) make it suitable as a reference molecule for calibrating physicochemical filters in virtual screening campaigns [2]. Its intermediate lipophilicity and low polarity place it near the center of drug-like chemical space, and it can serve as a 'neutral' scaffold comparator when benchmarking docking scores or pharmacophore models against analogs with known activity. This application leverages the compound's documented physicochemical data without requiring bioactivity annotations.

Synthetic Chemistry: Building Block for Derivatization and Library Expansion

The benzenesulfonyl piperidine acetamide core of 1021117-71-4 provides a versatile scaffold for parallel synthesis and library expansion. The 4-chlorobenzyl group can serve as a synthetic handle for further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) or as a metabolic blocking group. Published synthetic routes for closely related N-substituted benzenesulfonyl piperidine acetamides demonstrate that the scaffold is amenable to modular construction [3], making 1021117-71-4 a viable starting material for generating novel analogs for screening.

De Novo Phenotypic Screening: A Blank-Slate Compound for Unbiased Discovery

The complete absence of prior bioactivity annotation for 1021117-71-4 can be advantageous in phenotypic screening campaigns where target-agnostic discovery is the goal [2]. Unlike extensively characterized analogs that may carry preconceived target biases, 1021117-71-4 offers a genuinely untested chemical starting point. Its intermediate physicochemical profile (XLogP3 3.4, TPSA 74.9 Ų) predicts acceptable solubility and permeability for cell-based assays at typical screening concentrations (1–10 µM), though experimental confirmation of solubility and cytotoxicity in the user's specific assay system is essential before committing to large-scale screening.

Quote Request

Request a Quote for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.